1-(3-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide
Overview
Description
1-(3-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H14ClNO2S and its molecular weight is 295.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.0433776 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Research on the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls through nucleophilic aromatic substitution reveals important insights into the chemical properties and potential applications of related compounds like 1-(3-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide (Bergman & Wachtmeister, 1978).
- Studies on the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides highlight the versatility of these compounds in creating structurally diverse molecules (Sakamoto et al., 1988).
Crystallography and Structural Analysis
- Structural analysis of N-(2,3-Dichlorophenyl)methanesulfonamide and related compounds provides insights into the molecular conformation and bonding characteristics, which can be relevant for understanding the behavior of this compound (Gowda et al., 2007).
Application in Organic Synthesis
- The synthesis and characterization of various methanesulfonamide derivatives, including their potential applications in the development of pharmaceuticals and complex organic molecules, have been extensively studied. This includes work on derivatives such as N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which shares structural similarities with this compound (Kondo et al., 2000).
Biochemical and Medicinal Research
- Investigations into the microbial metabolism of methanesulfonic acid, including derivatives such as methanesulfonamides, provide valuable insights into their biochemical pathways and potential therapeutic applications (Kelly & Murrell, 1999).
- Studies focusing on the N-acylation properties of N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides highlight the potential for these compounds in medicinal chemistry, particularly in the development of new pharmaceutical agents (Kondo et al., 2000).
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-5-7-14(8-6-11)16-19(17,18)10-12-3-2-4-13(15)9-12/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCQQECRZRZTIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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